3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride
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Overview
Description
3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride is a chemical compound with the CAS Number: 2409589-75-7 . It has a molecular weight of 281.71 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-9(3-5-10)11(17)6-1-7-16-8-11;/h2-5,16-17H,1,6-8H2;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride is a solid compound . It should be stored at 2-8°C . The compound has a molecular weight of 281.71 .Scientific Research Applications
Crystal and Molecular Structure Analysis
Piperidine derivatives have been characterized for their crystal and molecular structures. For instance, 4-Piperidinecarboxylic acid hydrochloride was examined via single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, revealing detailed insights into its orthorhombic crystal structure and hydrogen bonding patterns (Szafran, Komasa, & Bartoszak-Adamska, 2007). Similarly, the synthesis and structural elucidation of various piperidinium hydrochlorides were explored, including their anti-leukemia activity and molecular conformations, as shown in studies of bis[1-phenethyl-4-hydroxy-4-(3-fluorophenyl) piperidinium hydrochloride] (Yang et al., 2009).
Biological Activities
Piperidine derivatives have demonstrated a range of biological activities, from inhibiting blood platelet aggregation to acting as selective estrogen receptor modulators (SERMs). The compound (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride was found to inhibit ADP-induced aggregation of blood platelets, showcasing the potential therapeutic applications of piperidine derivatives in cardiovascular diseases (Grisar et al., 1976).
Antifungal and Antitumor Properties
Research into triazole derivatives with piperidine side chains revealed moderate-to-excellent antifungal activities against various human pathogenic fungi, indicating the potential of piperidine derivatives in developing new antifungal agents (Yu et al., 2014). Additionally, the anti-tumor activity tests of certain piperidinium hydrochlorides indicated potential bioactivity against leukemia, further demonstrating the diverse biological applications of these compounds (Yang et al., 2009).
Chemical Synthesis and Modification
The synthesis and glycosylation of 6-mono-, di-, and trifluoro S-phenyl 2,3,4-tri-O-benzyl-thiorhamnopyranosides using piperidine derivatives as donors showcased the role of fluorine substituents in glycosylation stereoselectivity, highlighting the chemical versatility and applicability of piperidine derivatives in synthetic chemistry (Crich & Vinogradova, 2007).
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of dopamine d3 receptor antagonists , suggesting that this compound may also interact with dopamine receptors.
Mode of Action
This interaction could lead to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, storage temperature can affect the stability of the compound .
properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-4-2-9(3-5-10)11(17)6-1-7-16-8-11;/h2-5,16-17H,1,6-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIZMKGYDVBXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)(C2=CC=C(C=C2)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenyl)piperidin-3-ol hydrochloride |
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